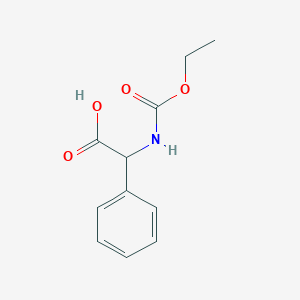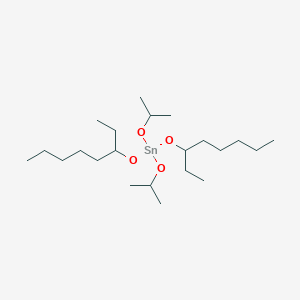
ARSINE, (p-CHLOROPHENYL)OXO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Chlorophenyl)oxoarsine is an organoarsenic compound characterized by the presence of a chlorophenyl group attached to an oxoarsine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (p-Chlorophenyl)oxoarsine typically involves the reaction of p-chlorophenyl derivatives with arsenic trioxide under controlled conditions. One common method includes the use of p-chlorophenyl isothiocyanate, which can be prepared by treating an alcoholic solution of sym-di-p-chlorophenyl thiourea with iodine . Another method involves the reaction of p-chloroaniline with thiophosgene .
Industrial Production Methods: Industrial production of (p-Chlorophenyl)oxoarsine often employs large-scale synthesis techniques, ensuring high yield and purity. The process involves the careful handling of reagents and strict adherence to safety protocols due to the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions: (p-Chlorophenyl)oxoarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert (p-Chlorophenyl)oxoarsine to its lower oxidation state forms.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium hydroxide and other strong bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction can produce arsenic trihydride compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: (p-Chlorophenyl)oxoarsine is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: In biological research, (p-Chlorophenyl)oxoarsine is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of arsenic-based drugs for treating certain types of cancer.
Industry: In industrial applications, (p-Chlorophenyl)oxoarsine is used in the production of specialized chemicals and materials, including pesticides and herbicides.
Wirkmechanismus
The mechanism of action of (p-Chlorophenyl)oxoarsine involves its interaction with cellular components, leading to the disruption of metabolic pathways. The compound targets specific enzymes and proteins, inhibiting their function and leading to cellular toxicity. This mechanism is particularly relevant in its potential use as a chemotherapeutic agent, where it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: (p-Chlorophenyl)oxoarsine stands out due to its unique combination of a chlorophenyl group and an oxoarsine moiety, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
3134-98-3 |
|---|---|
Molekularformel |
C6H4AsClO |
Molekulargewicht |
202.47 g/mol |
IUPAC-Name |
1-arsoroso-4-chlorobenzene |
InChI |
InChI=1S/C6H4AsClO/c8-6-3-1-5(7-9)2-4-6/h1-4H |
InChI-Schlüssel |
JTEYEHMQBORHHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1Cl)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-1-[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl]-2-phenylpropan-1-one;bromide;hydrate](/img/structure/B13821104.png)


![2-(4-tert-butylphenyl)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B13821121.png)

![4-Phenyl-2-[4-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)heptan-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13821128.png)
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)



![2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B13821163.png)
![Butanedioic acid, sulfo-, 1-[1-methyl-2-[(1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B13821166.png)
![N-(4-Chloro-3-methyl-oxazol-5-YL)-2-[2-(6-methylbenzo[1,3]dioxol-5-YL)acetyl]thiophene-3-sulfonamide](/img/structure/B13821173.png)
